molecular formula C17H13BrF2N2OS B2995428 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851800-64-1

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2995428
CAS No.: 851800-64-1
M. Wt: 411.26
InChI Key: WUGCJDPYXHLSIU-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of bromine, sulfur, fluorine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole is not well-characterized. it is likely to interact with various molecular targets through its functional groups. The bromine and fluorine atoms may play a role in binding to specific enzymes or receptors, while the imidazole ring could be involved in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole apart from similar compounds is its unique combination of functional groups. The presence of both bromine and fluorine atoms, along with the imidazole ring, provides a distinct set of chemical properties that can be exploited for various applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGCJDPYXHLSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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